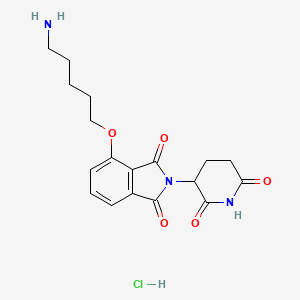

Thalidomide-O-C5-NH2 hydrochloride

Description

Contextualizing the Thalidomide (B1683933) Pharmacophore in Modern Medicinal Chemistry

The thalidomide molecule, initially infamous for its tragic teratogenic effects, has been repurposed and its core chemical structure, the phthalimide (B116566) glutarimide (B196013) pharmacophore, is now a cornerstone of modern medicinal chemistry. wjbphs.com The therapeutic resurgence of thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), in treating cancers like multiple myeloma, spurred intense research into their mechanism of action. rsc.org This led to the landmark discovery that thalidomide exerts its effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex. oup.com

This discovery was pivotal, as it revealed that the thalidomide pharmacophore could act as a "molecular glue," inducing the degradation of specific proteins. protein-degradation.org The interaction between the thalidomide moiety and CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of proteins that would not normally be targeted. oup.comfrontiersin.org This unique mechanism of action has made the thalidomide scaffold a highly valuable tool for intentionally inducing protein degradation, a strategy now central to the development of novel therapeutics. eurekaselect.comnih.gov The core structure of thalidomide consists of a phthalimide ring and a glutarimide ring, both of which are crucial for its biological activity. wjbphs.com

Evolution of Targeted Protein Degradation (TPD) Modalities

Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy that overcomes some of the limitations of traditional small-molecule inhibitors. researchgate.netnih.gov Instead of merely blocking the function of a protein, TPD aims to eliminate the protein from the cell entirely. nih.gov The concept of harnessing the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), for therapeutic purposes has been a long-standing goal. nih.gov

A major breakthrough in the field was the development of small-molecule-based PROTACs, which offered improved pharmacological characteristics. wisc.edu This evolution was significantly propelled by the discovery of small-molecule ligands that could bind to E3 ligases, such as the thalidomide-based ligands for Cereblon and ligands for the von Hippel-Lindau (VHL) E3 ligase. nih.gov This advancement has led to the development of numerous PROTACs, with several entering clinical trials for various diseases, particularly cancer. researchgate.netnih.gov

Development of Cereblon (CRBN) E3 Ligase Ligands

The discovery that thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), bind to Cereblon (CRBN) was a watershed moment for the TPD field. frontiersin.org CRBN is a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^). frontiersin.orgnih.gov The binding of IMiDs to CRBN modulates the substrate specificity of this complex, leading to the degradation of neosubstrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

This understanding spurred the rational design and synthesis of a plethora of CRBN ligands based on the thalidomide, lenalidomide, and pomalidomide scaffolds. wisc.edunih.gov These ligands are crucial components of PROTACs, serving as the E3 ligase-recruiting moiety. frontiersin.org Researchers have systematically explored modifications to the thalidomide core to optimize binding affinity for CRBN and to provide attachment points for linkers without disrupting this interaction. frontiersin.orgnih.gov The development of these ligands has expanded the toolbox for creating PROTACs, allowing for the targeting of a wide array of proteins for degradation. wisc.edu

The Role of Thalidomide-O-C5-NH2 Hydrochloride as a Key PROTAC Building Block

Thalidomide-O-C5-NH2 hydrochloride is a synthetic chemical compound specifically designed as a building block for the construction of PROTACs. medchemexpress.commedchemexpress.com It is a derivative of thalidomide that incorporates a C5 amine linker attached to the phthalimide ring via an ether linkage. medchemexpress.com This linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest. medchemexpress.com

The hydrochloride salt form of the compound generally offers enhanced water solubility and stability compared to the free base, which is advantageous for its use in chemical synthesis and biological assays. medchemexpress.com By incorporating the thalidomide pharmacophore, this building block is designed to recruit the CRBN E3 ligase. medchemexpress.com When incorporated into a PROTAC, the resulting bifunctional molecule can simultaneously bind to the target protein and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome. medchemexpress.com

The specific length and chemical nature of the linker, in this case, a C5 alkyl chain, are critical for the efficacy of the resulting PROTAC. The linker's properties influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of successful protein degradation. nih.gov Therefore, Thalidomide-O-C5-NH2 hydrochloride represents a well-defined and valuable tool for the systematic development and optimization of novel PROTAC-based therapeutics.

Interactive Data Tables

Physicochemical Properties of Thalidomide-O-C5-NH2 Hydrochloride

| Property | Value | Source |

| Molecular Formula | C18H23ClN4O4 | medchemexpress.com |

| Molecular Weight | 394.85 g/mol | medchemexpress.com |

| Appearance | Solid | medchemexpress.com |

| Solubility | Soluble in DMSO | medchemexpress.com |

Research Findings Involving Thalidomide-based PROTAC Building Blocks

| Finding | Significance | Reference |

| Thalidomide derivatives can be functionalized with linkers at various positions to create PROTAC building blocks. | Enables the synthesis of diverse PROTAC libraries to screen for optimal degradation of target proteins. | medchemexpress.commedchemexpress.commedchemexpress.com |

| The linker length and composition in thalidomide-based PROTACs are critical for ternary complex formation and degradation efficiency. | Highlights the importance of linker optimization in the design of effective PROTACs. | nih.govexplorationpub.com |

| Thalidomide-based PROTACs have been successfully used to degrade a wide range of target proteins. | Demonstrates the broad applicability of this technology in targeting disease-relevant proteins. | frontiersin.orgwisc.edu |

Properties

Molecular Formula |

C18H22ClN3O5 |

|---|---|

Molecular Weight |

395.8 g/mol |

IUPAC Name |

4-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C18H21N3O5.ClH/c19-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)21(17(11)24)12-7-8-14(22)20-16(12)23;/h4-6,12H,1-3,7-10,19H2,(H,20,22,23);1H |

InChI Key |

FKODABBSPDGXGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thalidomide O C5 Nh2 Hydrochloride

Retrosynthetic Analysis and Identification of Key Precursors

The synthesis of Thalidomide-O-C5-NH2 hydrochloride, a derivative used in the development of Proteolysis Targeting Chimeras (PROTACs), can be conceptually deconstructed through retrosynthetic analysis. This process simplifies the complex target molecule into a series of more readily available or synthesizable precursors.

The primary disconnection point is the amide bond of the glutarimide (B196013) ring, leading back to N-phthaloyl-glutamic acid or a derivative. A second key disconnection is at the ether linkage on the phthalimide (B116566) ring, separating the thalidomide (B1683933) core from the pentyl amine linker. This analysis reveals three essential precursors:

A modified phthalic anhydride (B1165640): Specifically, 4-hydroxyphthalic anhydride or a similar precursor is required to introduce the hydroxyl group at the C5 position (or C4, depending on numbering conventions) for later etherification.

A glutamic acid derivative: L-glutamic acid or its diester is a common starting material for forming the glutarimide ring. researchgate.net

A C5 amino-linker precursor: A five-carbon chain with two different functional groups is needed, such as 5-bromopentan-1-amine, where the amine is protected (e.g., as a Boc-carbamate) to prevent it from reacting during the etherification step.

Table 1: Key Precursors for Thalidomide-O-C5-NH2 Hydrochloride Synthesis

| Precursor | Role in Synthesis |

|---|---|

| 4-Hydroxyisobenzofuran-1,3-dione | Forms the phthalimide ring with a hydroxyl group for linker attachment. researchgate.net |

| L-Glutamic Acid | Provides the backbone for the chiral glutarimide ring. researchgate.netsci-hub.se |

| N-Boc-5-bromopentan-1-amine | Acts as the linker, introducing the C5 chain and a protected amine. |

Synthesis of the Core Phthalimide and Glutarimide Scaffolds

The assembly of the thalidomide core involves the sequential or convergent formation of two heterocyclic rings: the phthalimide and the glutarimide moieties.

Phthaloylation and Imide Ring Formation Strategies

The synthesis typically begins with the reaction between a phthalic anhydride derivative and L-glutamic acid. sci-hub.se For the target molecule, 4-hydroxyisobenzofuran-1,3-dione (4-hydroxyphthalic anhydride) serves as the starting material. The reaction with L-glutamic acid, often carried out in a high-boiling solvent like pyridine, yields N-(4-hydroxy)phthaloyl-L-glutamic acid. sci-hub.se

The subsequent cyclization of the glutamic acid moiety to form the glutarimide ring is a critical step. One common method involves heating the N-phthaloyl-glutamic acid with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, in a high-boiling solvent like diphenyl ether. sci-hub.se An alternative, high-yield approach involves converting the N-phthaloyl-glutamic acid to its diester, followed by cyclization using sodium amide in liquid ammonia. researchgate.net These methods result in the formation of 4-hydroxythalidomide, the core scaffold onto which the linker will be attached.

Stereoselective Synthesis Approaches for Chiral Centers

Thalidomide possesses a single chiral center on the glutarimide ring. The biological activity of thalidomide and its derivatives is highly dependent on the stereochemistry at this position. wikipedia.org While thalidomide itself racemizes in vivo, controlling the stereochemistry during synthesis is crucial for developing analogs with specific and predictable biological activities. wikipedia.orgnih.gov

Stereoselective synthesis often starts with a chiral precursor, such as L-glutamic acid, to set the desired stereochemistry. researchgate.net Maintaining this stereointegrity throughout the reaction sequence is paramount. For instance, a method starting from (S)-alanine has been used to produce (R)-3-methylthalidomide with high enantiomeric purity, demonstrating a piperidin-2-one ring assembly approach that avoids the need for chiral auxiliaries. nih.gov Such strategies are applicable to the synthesis of chiral thalidomide analogs, ensuring that the final product is obtained as a single enantiomer.

Integration of the O-C5-NH2 Linker Moiety

With the 4-hydroxythalidomide core synthesized, the final steps involve attaching the functionalized linker.

Ether Formation Chemistry at the Isoindole Ring (e.g., C5-position)

The hydroxyl group on the phthalimide ring of 4-hydroxythalidomide is the attachment point for the linker. An ether linkage is formed via a Williamson ether synthesis. The hydroxyl group is first deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide. This nucleophile then reacts with an alkyl halide linker precursor.

For Thalidomide-O-C5-NH2, a bifunctional linker like N-Boc-5-bromopentylamine is used. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The bromide is displaced by the phenoxide, forming the ether bond and yielding N-Boc-Thalidomide-O-C5-amine. Additions of longer chain groups at the C4 or C5 position of the phthaloyl ring have been explored, with findings indicating that an oxygen atom attached directly to the ring can lead to increased inhibitory effects in certain assays. encyclopedia.pub

Table 2: Representative Reaction for Ether Linkage Formation

| Reactants | Reagents | Product |

|---|---|---|

| 4-Hydroxythalidomide | 1. K2CO3 (base) | N-Boc-Thalidomide-O-C5-amine |

| N-Boc-5-bromopentylamine | 2. DMF (solvent) |

Functionalization of the Pentyl Chain to an Amine Terminus

The final step in the synthesis is the deprotection of the terminal amine on the pentyl linker. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under various reaction conditions and its ease of removal.

The Boc group is efficiently cleaved under acidic conditions. Treatment of N-Boc-Thalidomide-O-C5-amine with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a solvent like dioxane or methanol, removes the Boc group. The workup following this deprotection yields the final product as its hydrochloride salt, Thalidomide-O-C5-NH2 hydrochloride, which often has enhanced water solubility and stability compared to the free base. medchemexpress.com This molecule is a key building block in PROTAC technology, incorporating the cereblon-binding ligand (the thalidomide moiety) connected to a linker with a terminal amine ready for conjugation to a ligand for a target protein. medchemexpress.commedchemexpress.com

Synthetic Routes for Related Thalidomide-Based Ligand-Linker Conjugates

The synthesis of thalidomide-based conjugates is a cornerstone of PROTAC development. These synthetic strategies must allow for the controlled installation of diverse linkers onto the thalidomide scaffold, enabling the fine-tuning of the final PROTAC's properties. The general approach often begins with a functionalized thalidomide precursor, which is then coupled to a linker moiety.

The choice of linker is critical as it significantly influences the physicochemical properties, stability, and biological activity of the resulting PROTAC. researchgate.netnih.gov Alkyl and polyethylene (B3416737) glycol (PEG) chains are among the most common linkers employed.

Alkyl Linker Incorporation: Simple alkyl chains, such as the pentyl (C5) chain in Thalidomide-O-C5-NH2 hydrochloride, are widely used. Incorporation methods often involve the alkylation of a functional group on the thalidomide core. For ether-linked conjugates like the subject compound, this typically involves the reaction of a hydroxy-thalidomide derivative (e.g., 4-hydroxythalidomide) with a bifunctional alkyl halide (e.g., 1-bromo-5-chloropentane) under basic conditions, followed by substitution of the terminal halide with an amine. While direct alkylation with alkyl halides is a common strategy, it can sometimes suffer from low yields and poor chemoselectivity. frontiersin.org

PEG Linker Incorporation: PEG linkers are valued for their ability to increase the hydrophilicity and solubility of PROTACs. The synthesis can be approached by coupling a thalidomide precursor with a discrete PEG linker containing reactive functional groups at both ends. medchemexpress.commedchemexpress.com Solid-phase synthesis has also emerged as an efficient method, where a thalidomide moiety is preloaded onto a resin via a PEG linker, allowing for the straightforward conjugation of various protein-targeting ligands. rsc.org

Research indicates that while PEGylation can significantly prolong the in-vivo circulation half-life of conjugates, it may also lead to a reduction in cytotoxic potency. nih.gov This highlights a crucial optimization challenge in PROTAC design: balancing improved pharmacokinetic properties with retained biological activity.

Table 1: Comparison of Alkyl and PEG Linker Characteristics in Thalidomide Conjugates

| Feature | Alkyl Linkers | PEG Linkers |

|---|---|---|

| Composition | Consist of a chain of sp3 hybridized carbon atoms (e.g., pentyl, octyl). medchemexpress.com | Composed of repeating ethylene (B1197577) glycol units. medchemexpress.com |

| Key Properties | Typically more hydrophobic, contribute to van der Waals interactions. | Hydrophilic, can improve aqueous solubility and cell permeability. medchemexpress.comnih.gov |

| Synthetic Method | Often incorporated via nucleophilic substitution reactions (alkylation). frontiersin.org | Incorporated by coupling pre-synthesized, discrete PEG chains or via solid-phase synthesis. medchemexpress.comrsc.org |

| Impact on PROTACs | Length and rigidity can significantly affect ternary complex formation. | Can enhance solubility and in-vivo half-life but may decrease potency. nih.gov |

The specific point of attachment on the thalidomide scaffold and the terminal functional group of the linker are critical variables that modulate the stability and efficacy of the final PROTAC.

Linker Attachment Points: The thalidomide structure offers several positions for linker attachment. The most extensively studied are the 4- and 5-positions of the phthalimide ring and, to a lesser extent, the nitrogen atom of the glutarimide ring. frontiersin.orgnih.gov

4-Position Attachment: Linkers are often attached at the 4-position of the phthalimide ring, typically via an ether or amino linkage starting from 4-hydroxy- or 4-aminothalidomide, respectively. Studies have shown that attachment at the 4-position can lead to derivatives with greater hydrolytic stability compared to other positions. nih.gov

5-Position Attachment: The 5-position is another viable attachment point. However, in some cases, attaching the linker at this position has been observed to reduce the neosubstrate degradation ability of the resulting compound compared to 4-position analogues. nih.gov

Glutarimide N-Attachment: While synthetically accessible, direct alkylation at the glutarimide nitrogen can be challenging due to the base-sensitive nature of the glutarimide ring, which is prone to hydrolysis. researchgate.net

Table 2: Influence of Linker Attachment Point on Thalidomide Conjugate Properties

| Attachment Point | Common Precursor | Reported Impact on Stability/Activity |

|---|---|---|

| 4-Position (Phthalimide) | 4-Hydroxythalidomide | Often results in more stable derivatives. nih.gov |

| 5-Position (Phthalimide) | 5-Hydroxythalidomide | May reduce neosubstrate degradation ability in some contexts. nih.gov |

| Imide Nitrogen (Glutarimide) | Thalidomide | Can increase hydrolytic instability of the glutarimide ring. nih.gov |

Functional Groups: The linker terminates in a reactive functional group that enables conjugation to a ligand for the protein of interest. The amine group in Thalidomide-O-C5-NH2 hydrochloride is a versatile handle for forming amide bonds. Other commonly used functional groups include:

Carboxylic Acids (-COOH): Used for forming amide bonds with amine-containing ligands. medchemexpress.com

Azides (-N3): Employed in highly efficient "click chemistry" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions. medchemexpress.com

Boc-protected Amines (-NHBoc): A protected form of the amine that can be deprotected under acidic conditions just before the final conjugation step, preventing unwanted side reactions. medchemexpress.com

Analytical Techniques for Compound Verification (Excluding basic identification data)

Rigorous analytical verification is essential to confirm the identity, structure, and purity of synthesized compounds like Thalidomide-O-C5-NH2 hydrochloride.

A combination of spectroscopic methods is used to unequivocally confirm that the correct molecular structure has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. For a molecule like Thalidomide-O-C5-NH2 hydrochloride, ¹H NMR would be used to verify the presence and connectivity of all protons, including the characteristic signals for the phthalimide aromatic protons, the glutarimide ring protons, and the specific protons of the C5-ether linker. sci-hub.senih.gov ¹³C NMR provides complementary information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule, confirming its elemental composition. sci-hub.se For purity analysis and pharmacokinetic studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often employed, where specific fragmentation patterns are monitored. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For a thalidomide conjugate, characteristic absorption bands would confirm the presence of imide and amide carbonyl groups (C=O) and N-H bonds. sci-hub.se

Ensuring the high purity of a chemical compound is critical for its use in further research and development.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of synthetic compounds. nih.govgoogle.com The method separates the target compound from any impurities, starting materials, or byproducts. Purity is typically determined by measuring the area of the product peak as a percentage of the total area of all peaks detected at a specific wavelength. For pharmaceutical and research applications, purities of >98% are often required. nih.govsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is not only used for purity assessment but also for identifying the chemical structures of any minor impurities present in the sample. nih.gov

Molecular Mechanisms of Action and Specific Target Engagement

Cereblon (CRBN) as the Primary E3 Ubiquitin Ligase Recruitment Target

The discovery that Cereblon (CRBN) is the direct intracellular target of thalidomide (B1683933) was a significant breakthrough in understanding the drug's mechanisms. nih.gov CRBN functions as a substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govnih.gov The binding of immunomodulatory drugs (IMiDs) like thalidomide and its derivatives to CRBN does not inhibit the enzymatic activity of the complex but rather modulates its substrate specificity. nih.gov This interaction facilitates the recruitment of neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. nih.gov Thalidomide-O-C5-NH2 hydrochloride is specifically designed to incorporate the thalidomide-based CRBN ligand and a C5 linker, making it a valuable tool in the synthesis of PROTACs. medchemexpress.commedchemexpress.com

The interaction between thalidomide derivatives and CRBN is characterized by specific binding affinities. While direct binding data for Thalidomide-O-C5-NH2 hydrochloride is not extensively published, studies on analogous thalidomide derivatives provide insight into the binding affinity. For instance, a similar compound, Thalidomide-O-amide-C5-NH2, has shown a binding affinity for CRBN in the micromolar range. The glutarimide (B196013) ring of the thalidomide moiety is essential for this interaction, as it fits into a specific hydrophobic pocket on the CRBN protein. researchgate.netresearchgate.netnih.gov The C5-linker of Thalidomide-O-C5-NH2 hydrochloride is designed to be solvent-exposed, which is a critical feature for its function in PROTACs, as it allows for the attachment of a ligand that can bind to a specific target protein.

Table 1: Comparative CRBN Binding Affinity of Thalidomide Analogs

| Compound | Key Structural Feature | CRBN Affinity (IC50) | Reference |

| Lenalidomide (B1683929) | Modified phthaloyl moiety | ~2 µM | researchgate.net |

| Pomalidomide (B1683931) | Modified phthaloyl moiety | ~2 µM | researchgate.net |

| Thalidomide-O-amide-C5-NH2 TFA | 5-carbon oxy-amide linker | 0.8 ± 0.12 µM |

The structural basis for the interaction between thalidomide derivatives and CRBN has been elucidated through X-ray crystallography of the DDB1-CRBN complex bound to these molecules. nih.govresearchgate.netnih.govnovartis.com These studies reveal that the glutarimide ring of the thalidomide derivative inserts into a hydrophobic pocket on CRBN, often referred to as the "tri-tryptophan pocket," which is formed by the residues W380, W386, and W400. researchgate.net Within this pocket, the glutarimide ring forms crucial hydrogen bonds with the backbone of amino acids in the pocket. researchgate.netresearchgate.net In contrast, the phthalimide (B116566) ring of the thalidomide moiety remains exposed to the solvent. researchgate.netnih.gov This solvent-exposed region is what creates the new surface for the recruitment of neosubstrates.

Formation and Stabilization of the Ternary Degradation Complex

Thalidomide-O-C5-NH2 hydrochloride functions as a "molecular glue," a molecule that induces and stabilizes the interaction between two proteins that would not otherwise associate. nih.govnih.gov In the context of a PROTAC, this compound facilitates the formation of a ternary complex, which consists of the target protein of interest (the neosubstrate), the PROTAC itself (which includes the Thalidomide-O-C5-NH2 hydrochloride moiety), and the CRBN E3 ligase. The stability and geometry of this ternary complex are critical determinants of the efficiency of the subsequent protein degradation.

The formation and stability of the ternary complex can be studied using a variety of biophysical techniques. These methods allow for the quantitative characterization of the interactions between the PROTAC, the target protein, and the E3 ligase. A key parameter that is often measured is cooperativity, which describes how the binding of one component influences the binding of the other. Positive cooperativity, where the binding of the target protein to the PROTAC enhances the PROTAC's affinity for the E3 ligase (or vice versa), is often associated with more efficient protein degradation. nih.gov

Table 2: Biophysical Techniques for Characterizing Ternary Complexes

| Technique | Application |

| Isothermal Titration Calorimetry (ITC) | Measures the heat changes upon binding to determine binding affinity (Kd), stoichiometry, and thermodynamics, including cooperativity. nih.gov |

| Surface Plasmon Resonance (SPR) | Monitors the binding of molecules in real-time to determine association and dissociation rate constants (kon and koff) and binding affinity (Kd). nih.gov |

| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescently labeled molecules upon binding to assess binding affinity. nih.gov |

| Size Exclusion Chromatography | Separates molecules based on size to confirm the formation of the larger ternary complex. nih.gov |

The binding of Thalidomide-O-C5-NH2 hydrochloride to CRBN induces a conformational change in the protein. This change is an example of allosteric modulation, where binding at one site on the protein affects the properties of another site. In this case, the binding of the thalidomide derivative to the hydrophobic pocket alters the surface of CRBN, creating a new binding interface. nih.gov This newly formed surface is specifically recognized by neosubstrates, which are not endogenous substrates of the CRBN E3 ligase complex. nih.gov This allosteric modulation of substrate recognition is the fundamental principle behind the action of thalidomide-based molecular glues and PROTACs.

Exploitation of the Ubiquitin-Proteasome System (UPS) for Protein Degradation

The ultimate goal of forming the ternary complex is to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). medchemexpress.comnih.gov Once the neosubstrate is brought into proximity with the CRL4^CRBN E3 ligase complex through the PROTAC, the E3 ligase transfers ubiquitin molecules to the target protein. nih.govnih.gov This process, known as polyubiquitination, marks the target protein for destruction. The polyubiquitin (B1169507) chain is then recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into smaller peptides. medchemexpress.comnih.gov This targeted degradation of proteins is the therapeutic mechanism of action for PROTACs and molecular glues that utilize thalidomide derivatives like Thalidomide-O-C5-NH2 hydrochloride. medchemexpress.commedchemexpress.comnih.govnih.gov

Ubiquitination Cascade Initiation by E3 Ligase Activity

The thalidomide component of the PROTAC specifically binds to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). This binding event is the critical first step in the mechanism of action. By recruiting the CRL4^CRBN^ complex, the PROTAC effectively brings the E3 ligase into close proximity with the target protein that is bound to the other end of the PROTAC molecule.

This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the surface of the target protein. This process, known as ubiquitination, can occur multiple times, leading to the formation of a polyubiquitin chain on the target protein.

Proteasomal Degradation of Neosubstrates

The polyubiquitin chain acts as a molecular flag, marking the target protein for recognition and subsequent degradation by the proteasome. The proteasome is a large protein complex within the cell that is responsible for breaking down unwanted or damaged proteins. It recognizes the polyubiquitinated target protein, unfolds it, and cleaves it into smaller peptides, effectively eliminating it from the cell. A key feature of this process is that the PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple copies of the target protein.

Identification of Neosubstrate Proteins Degraded by Thalidomide-O-C5-NH2 Hydrochloride-Based PROTACs

The term "neosubstrate" refers to proteins that are not the natural targets of the CRBN E3 ligase but are newly recruited for degradation upon the binding of a molecule like thalidomide or a thalidomide-based PROTAC. The identification of these neosubstrates is crucial for understanding the therapeutic effects and potential off-target effects of these compounds.

Global Proteomic Profiling of Degradation Events

Global proteomic techniques, such as mass spectrometry-based approaches, are powerful tools for identifying the full spectrum of proteins that are degraded upon treatment with a specific PROTAC. In these experiments, cells are treated with the PROTAC, and the levels of thousands of proteins are quantified and compared to untreated cells. This allows for an unbiased identification of proteins that are selectively downregulated.

While specific global proteomic data for PROTACs explicitly using the Thalidomide-O-C5-NH2 hydrochloride linker is not extensively available in public research, studies on various thalidomide-based PROTACs have demonstrated the ability to generate comprehensive degradation profiles. These profiles are essential for confirming the on-target activity of the PROTAC and for identifying any unintended "off-target" protein degradation, which is a critical aspect of drug development. The length and chemical nature of the linker, such as the C5 chain in Thalidomide-O-C5-NH2 hydrochloride, can significantly influence the degradation profile.

Focused Studies on Known Thalidomide Neosubstrates (e.g., IKZF1, IKZF3)

The transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are among the most well-characterized neosubstrates of the CRBN E3 ligase when bound by thalidomide and its analogs, such as lenalidomide and pomalidomide. researchgate.netnih.gov The degradation of these proteins is central to the therapeutic activity of these drugs in certain hematological malignancies.

PROTACs incorporating a thalidomide-based ligand are also highly effective at degrading IKZF1 and IKZF3. While specific degradation data for a PROTAC using the Thalidomide-O-C5-NH2 hydrochloride linker is not detailed in available literature, extensive research on similar thalidomide-based PROTACs has consistently shown potent and selective degradation of these two proteins.

The table below summarizes representative findings on the degradation of IKZF1 and IKZF3 by thalidomide and its analogs, which provides a strong basis for the expected activity of PROTACs derived from Thalidomide-O-C5-NH2 hydrochloride.

| Compound | Target Protein | Cell Line | Observed Effect | Reference |

| Lenalidomide | IKZF1, IKZF3 | MM.1S (Multiple Myeloma) | Selective degradation | researchgate.net |

| Pomalidomide | IKZF1, IKZF3 | MM.1S (Multiple Myeloma) | Selective degradation | researchgate.net |

| Thalidomide | IKZF1, IKZF3 | MM.1S (Multiple Myeloma) | Selective degradation | researchgate.net |

These studies have established that the degradation of IKZF1 and IKZF3 by thalidomide-based compounds is a CRBN-dependent process, confirming the molecular mechanism of action. It is therefore highly anticipated that a PROTAC properly constructed with Thalidomide-O-C5-NH2 hydrochloride and a suitable target-binding ligand would also induce the degradation of these inherent neosubstrates, a factor that must be considered in the design and application of such molecules.

Structure Activity Relationship Sar of Thalidomide O C5 Nh2 Hydrochloride and Its Analogs

Influence of the Phthalimide-Glutarimide Core on CRBN Binding and Ternary Complex Formation

The thalidomide (B1683933) molecule consists of a phthalimide (B116566) ring and a glutarimide (B196013) ring. nih.gov The glutarimide ring is crucial for binding to CRBN, fitting into a specific pocket on the protein surface. nih.govwalshmedicalmedia.com The phthalimide moiety, while traditionally considered part of the core structure, has been a subject of modification to improve properties like stability. nih.gov

The interaction between the thalidomide core and CRBN is a key determinant of the subsequent formation of a stable ternary complex, which also includes the target protein. nih.govacs.org This complex brings the target protein into close proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome. youtube.comnih.gov The stability and conformation of this ternary complex are critical for degradation efficiency. youtube.comdundee.ac.uk Studies have shown that even subtle modifications to the phthalimide-glutarimide core can significantly impact CRBN binding affinity and the cooperativity of ternary complex formation. nih.govnih.gov For instance, replacing the phthalimide with a phenyl glutarimide (PG) has been shown to retain CRBN affinity while improving chemical stability. nih.gov

| Compound Type | Key Structural Feature | Impact on CRBN Interaction | Reference |

| Thalidomide Analogs | Phthalimide-glutarimide core | Essential for CRBN binding and ternary complex formation. | nih.govwikipedia.orgyoutube.com |

| Phenyl Glutarimide (PG) Analogs | Phenyl group replaces phthalimide | Retains CRBN affinity with improved chemical stability. | nih.gov |

| Benzotriazole Analogs | Benzotriazole replaces phthalimide | Similar binding mode to thalidomide with potentially improved properties. | nih.gov |

Role of the O-C5-NH2 Linker in PROTAC Efficacy and Selectivity

The linker connecting the CRBN ligand to the target protein ligand is not merely a passive spacer but plays a critical role in determining the efficacy and selectivity of the PROTAC. axispharm.comnih.gov The O-C5-NH2 linker in Thalidomide-O-C5-NH2 hydrochloride represents a common alkyl chain-based linker. medchemexpress.commedchemexpress.com

The length of the linker is a crucial parameter that dictates the distance and orientation between the E3 ligase and the target protein within the ternary complex. nih.govresearchgate.net An optimal linker length allows for favorable protein-protein interactions, leading to a stable and productive ternary complex. nih.govscispace.com Linkers that are too short may cause steric hindrance, preventing the formation of the complex, while linkers that are too long can lead to unproductive binding and a decrease in degradation efficiency. researchgate.net

Research has shown that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. nih.gov For example, in the case of estrogen receptor alpha (ERα) targeting PROTACs, a 16-atom linker was found to be optimal for degradation. nih.govscispace.comrsc.orgsigmaaldrich.com For other targets, different linker lengths have been found to be more effective. researchgate.net The rigidity of the linker also influences the conformational flexibility of the PROTAC, which can impact the entropic cost of forming the ternary complex. nih.gov While flexible linkers like alkyl chains can adapt to various binding pockets, more rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. nih.gov

The chemical composition of the linker significantly affects the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. arxiv.org Common linker types include alkyl chains, polyethylene (B3416737) glycol (PEG) linkers, and those containing ether or amide bonds.

Alkyl linkers , like the C5 chain in Thalidomide-O-C5-NH2, are hydrophobic and provide flexibility.

PEG linkers are more hydrophilic and can improve the solubility and pharmacokinetic properties of the PROTAC. axispharm.com

Amide and ether bonds can also be incorporated into the linker to modulate its properties. For instance, replacing an amide bond with an ester has been shown to improve cell permeability. arxiv.org

The choice of linker composition can have a profound impact on degradation efficiency. In some cases, the incorporation of heteroatoms like oxygen in PEG linkers has been observed to inhibit PROTAC activity compared to simple alkyl chains. nih.gov

| Linker Type | Key Properties | Impact on PROTAC Efficacy | Reference |

| Alkyl | Hydrophobic, flexible | Can induce potent degradation, but optimization of length is critical. | nih.gov |

| PEG | Hydrophilic, flexible | Can enhance solubility and permeability, but may sometimes reduce degradation efficiency compared to alkyl linkers. | nih.gov |

| Ether/Amide | Modulates polarity and rigidity | Can be used to fine-tune physicochemical properties and degradation activity. | nih.govarxiv.org |

Importance of the Terminal Amine Functional Group for Conjugation

The terminal primary amine (-NH2) group in Thalidomide-O-C5-NH2 hydrochloride is a key functional handle for conjugation to a ligand for the target protein of interest. medchemexpress.commedchemexpress.com This amine group allows for the formation of a stable amide bond through reactions with activated carboxylic acids on the target protein ligand, a common strategy in PROTAC synthesis. nih.gov The nucleophilicity and accessibility of this amine group are important for efficient conjugation. mdpi.com The positive charge that can be present on the amine group under physiological conditions can also be important for maintaining the bioactivity of the final PROTAC molecule. nih.gov

Stereochemical Implications for Target Engagement and Degradation Activity

Thalidomide is a chiral molecule, existing as two enantiomers, (R)-thalidomide and (S)-thalidomide. oregonstate.edudomestic-engineering.com It is well-established that these enantiomers can exhibit different biological activities. nih.govoregonstate.edu In the context of CRBN binding, the (S)-enantiomer has been shown to have a significantly stronger binding affinity for CRBN compared to the (R)-enantiomer. nih.gov This difference in binding affinity directly translates to differences in the degradation of downstream targets. nih.gov

However, the situation is complicated by the fact that thalidomide can undergo racemization (interconversion between the two enantiomers) under physiological conditions. walshmedicalmedia.comdomestic-engineering.com This means that even if a chirally pure form of a thalidomide-based PROTAC is administered, it may convert to a mixture of enantiomers in the body. domestic-engineering.com Therefore, understanding the stereochemical stability of the thalidomide moiety within a PROTAC is crucial for predicting its in vivo activity.

| Enantiomer | CRBN Binding Affinity | Degradation Activity | Reference |

| (S)-thalidomide | Stronger | More potent degradation of certain substrates. | nih.gov |

| (R)-thalidomide | Weaker | Less potent degradation of certain substrates. | nih.gov |

Computational Approaches to PROTAC Design and SAR Elucidation

The vast chemical space and complex nature of PROTACs make their rational design challenging. acs.orgresearchgate.net Computational modeling has emerged as a powerful tool to accelerate the design and optimization of PROTACs. acs.orgnih.govbiorxiv.org These methods can be used to:

Model the ternary complex: Predicting the three-dimensional structure of the PROTAC-target-E3 ligase complex is crucial for understanding the interactions that drive degradation. nih.govacs.orgresearchgate.net

Predict degradation efficiency: By analyzing the stability and geometry of the modeled ternary complexes, computational approaches can help predict the degradation potency of a given PROTAC. acs.orgnih.gov

Guide linker design: Computational tools can be used to explore different linker lengths, compositions, and attachment points to identify optimal linker designs for a specific target. nih.govresearchgate.net

Elucidate SAR: By systematically modeling a series of PROTAC analogs, computational methods can help to rationalize observed structure-activity relationships and guide the synthesis of more potent compounds. acs.org

Various computational techniques, including molecular docking, molecular dynamics simulations, and machine learning algorithms, are being employed to address the challenges of PROTAC design. nih.govarxiv.orgacs.orgbiorxiv.org These approaches hold great promise for streamlining the development of novel and effective thalidomide-based PROTACs.

Molecular Docking and Dynamics Simulations of Ternary Complexes

The formation of a stable ternary complex, consisting of the CRBN E3 ligase, the thalidomide-based ligand, and the target neosubstrate, is the cornerstone of the degradation process. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational tools employed to elucidate the atomic-level details of these interactions and to predict the stability and efficacy of such complexes.

Molecular docking studies help to predict the preferred binding orientation of the ligand within the CRBN binding pocket. nih.gov For thalidomide and its analogs, the glutarimide ring is known to be crucial for anchoring the molecule into a hydrophobic pocket within CRBN, often referred to as the "thalidomide-binding pocket". nih.gov This interaction is stabilized by key residues within CRBN. The remainder of the molecule, including the linker in the case of Thalidomide-O-C5-NH2 hydrochloride, extends from the binding pocket and plays a critical role in recruiting the target protein.

Molecular dynamics simulations offer a dynamic view of the ternary complex, providing information on its stability and conformational changes over time. A key metric derived from these simulations is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. A stable RMSD trajectory over the simulation period suggests that the complex has reached a stable conformation. For instance, MD simulations of the native ligand of the SARS-CoV-2 main protease (Mpro) showed the protein RMSD trajectory stabilizing at around 2.5 Å, indicating stability. nih.gov Similar simulations for thalidomide analog complexes with CRBN are crucial for assessing their stability. For example, a 100 ns MD simulation of a BCL-2 degrading thalidomide derivative (C5) in a ternary complex with CRBN and BCL-2 showed stable Ca RMSD for BCL-2, indicating a stable complex formation. researchgate.net

Interactive Table: Molecular Docking and Dynamics Simulation Parameters for Thalidomide Analogs

| Compound | Target Protein | Binding Affinity (Kd/Ki/IC50) | Simulation Length (ns) | Key Interacting Residues in CRBN |

|---|---|---|---|---|

| Thalidomide | CRBN | ~250 nM (Kd) nih.gov | - | Tyr386, Trp388 nih.gov |

| Lenalidomide (B1683929) | CRBN | 177.80 nM (Ki) nih.gov | 50 | - |

| Pomalidomide (B1683931) | CRBN | 156.60 nM (Ki) nih.gov | - | - |

| CC-885 | CRBN-GSPT1 | - | - | - |

| YJ1b | CRBN | 0.206 µM (IC50) nih.gov | 100 | Glu377 nih.gov |

| YJ2c | CRBN | 0.211 µM (IC50) nih.gov | 100 | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of thalidomide analogs, QSAR models can be developed to predict their degradation potency, often measured as the concentration required to achieve 50% degradation of the target protein (DC50). nih.govnih.gov

These models are built using a dataset of compounds with known structures and corresponding degradation activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). researchgate.net

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to develop an equation that correlates a combination of these descriptors with the observed degradation potency. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent degraders.

For example, a QSAR study on thalidomide derivatives as inhibitors of TNF-α production utilized various physicochemical descriptors to build a predictive model. researchgate.net While a specific QSAR model for the degradation potency of Thalidomide-O-C5-NH2 hydrochloride is not publicly detailed, the principles remain the same. The development of such a model would involve synthesizing a series of analogs with variations in the linker and other parts of the molecule, measuring their DC50 values for a specific target protein, and then applying QSAR analysis to identify the key structural features that drive potent degradation.

The quality of a QSAR model is assessed using various statistical parameters. The squared correlation coefficient (R²) indicates the proportion of the variance in the biological activity that is explained by the model. A value close to 1 suggests a good fit. Other important parameters include the cross-validated R² (Q²), which assesses the predictive power of the model on a test set of compounds.

Interactive Table: Key Parameters in QSAR Modeling for Degradation Potency

| QSAR Parameter | Description | Ideal Value |

|---|---|---|

| R² (Squared Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | Close to 1.0 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model on a test set. | Close to 1.0 |

| p-value | Indicates the statistical significance of the model. | < 0.05 |

| F-statistic | Represents the overall significance of the regression model. | High value |

| Standard Error of Estimate | Measures the average deviation of the predicted values from the observed values. | Low value |

Preclinical Research Applications and in Vitro/in Vivo Pharmacological Assessment

In Vitro Studies for Targeted Protein Degradation Efficacy

A primary goal in the in vitro assessment of a novel PROTAC is to quantify its ability to induce the degradation of the intended target protein. This is typically achieved through cellular assays that measure the degradation potency (DC50, the concentration at which 50% of the target protein is degraded) and the maximum level of degradation (Dmax).

For instance, the PROTAC ARV-110, which targets the Androgen Receptor (AR), has demonstrated a DC50 value of approximately 1 nM in VCaP prostate cancer cells. asco.org Another example is the BET degrader, dBET1, which shows an EC50 of 430 nM for the depletion of BET bromodomains in breast cancer cells. tocris.com The VHL-based BET degrader, MZ1, induces degradation of BRD4 with DC50 values of 8 and 23 nM in H661 and H838 cells, respectively.

The kinetics of degradation are also a critical parameter. Studies with dBET1 in MV4;11 cells have shown that significant degradation of BRD4 can be observed as early as one hour, with complete degradation at two hours. nih.gov

Interactive Data Table: In Vitro Degradation Potency of Illustrative PROTACs

| PROTAC | Target Protein | Cell Line | DC50/EC50 | Reference |

| ARV-110 | Androgen Receptor | VCaP | ~1 nM | asco.org |

| dBET1 | BET Bromodomains | Breast Cancer Cells | 430 nM | tocris.com |

| MZ1 | BRD4 | H661 | 8 nM | |

| MZ1 | BRD4 | H838 | 23 nM |

To ensure the selectivity of a PROTAC, proteomic studies are conducted to assess its impact on the entire proteome of the cell. This helps to identify any off-target degradation effects.

For ARV-110, proteomic studies in VCaP cells confirmed its high selectivity for the Androgen Receptor. asco.org Similarly, a comprehensive proteomic analysis of dBET1 in MV4;11 cells, which detected over 7,400 proteins, revealed that it is highly specific for the degradation of BET family members BRD2, BRD3, and BRD4. nih.gov

Thalidomide (B1683933), the parent compound of the E3 ligase ligand in "Thalidomide-O-C5-NH2 hydrochloride," is known for its anti-angiogenic properties. oup.com Therefore, PROTACs derived from it may also possess such activities. In vitro assays using human intestinal microvascular endothelial cells (HIMEC) have demonstrated that thalidomide can inhibit cell migration, proliferation, and the formation of capillary-like tubes. nih.gov Novel thalidomide analogues have also shown potent anti-angiogenic activity in human microvessel and rat aorta assays. sgul.ac.uknih.gov While direct data on the anti-angiogenic effects of specific PROTACs derived from "Thalidomide-O-C5-NH2 hydrochloride" are limited, these findings suggest a potential area for their pharmacological assessment.

The immunomodulatory effects of thalidomide and its analogs are well-documented. oup.com These compounds can modulate the production of cytokines, such as inhibiting the production of tumor necrosis factor-alpha (TNF-α). oup.com The binding of thalidomide-based ligands to Cereblon can lead to the degradation of transcription factors Ikaros and Aiolos, resulting in immunomodulatory effects. binasss.sa.cryoutube.com Consequently, PROTACs utilizing a thalidomide-based CRBN ligand are expected to have immunomodulatory properties. For example, dBET1 has been shown to robustly dampen pro-inflammatory responses in LPS-stimulated microglia by reducing the levels of pro-inflammatory mediators. selleckchem.com

In Vivo Assessment in Animal Models (Excluding clinical human trial data)

Following in vitro characterization, the efficacy of a PROTAC is assessed in vivo using animal models, typically mouse xenograft models. A key aspect of this evaluation is the pharmacodynamic analysis of target protein degradation in tumor and other relevant tissues.

For ARV-110, oral administration in mouse xenograft models resulted in greater than 90% degradation of the Androgen Receptor in tumors at a dose of 1 mg/kg. asco.org This robust in vivo degradation translated to significant tumor growth inhibition in both enzalutamide-sensitive and resistant prostate cancer models. aacrjournals.org Similarly, the administration of dBET1 in a human leukemia xenograft model led to a significant decrease in BRD4 levels in the tumors. nih.govmedchemexpress.com

Interactive Data Table: In Vivo Pharmacodynamic Effects of Illustrative PROTACs

| PROTAC | Animal Model | Tissue | Target Degradation | Reference |

| ARV-110 | Mouse Xenograft (Prostate Cancer) | Tumor | >90% at 1 mg/kg | asco.org |

| dBET1 | Mouse Xenograft (Leukemia) | Tumor | Significant degradation | nih.govmedchemexpress.com |

Efficacy Studies in Established Preclinical Disease Models (e.g., Xenograft Models of Cancer)

While specific public domain data on xenograft studies utilizing PROTACs with the precise "Thalidomide-O-C5-NH2 hydrochloride" linker are limited, the foundational anti-tumor properties of its parent compound, thalidomide, have been documented in various cancer models. These studies provide a basis for the rationale of incorporating a thalidomide-based linker into oncology-focused PROTACs.

Thalidomide itself has demonstrated efficacy in preclinical cancer models, primarily through its anti-angiogenic and immunomodulatory effects. For instance, in a xenograft model of human neuroblastoma, thalidomide treatment was shown to suppress angiogenesis and induce apoptosis of endothelial cells, leading to a significant reduction in microvessel density. zeclinics.com Similarly, in a murine xenograft model of human cervical cancer, thalidomide inhibited tumor growth by approximately 55% and was associated with reduced angiogenesis and increased apoptosis within the tumor tissue. nih.gov

The development of PROTACs containing a thalidomide moiety, such as those with a C5 linker, aims to harness the protein degradation machinery to directly eliminate oncoproteins. A key consideration in the design of these PROTACs is the potential for off-target effects. Research has shown that modifications to the thalidomide scaffold can influence these effects. Notably, substitutions at the C5 position of the phthalimide (B116566) ring on pomalidomide (B1683931), a thalidomide analog, have been found to reduce the propensity for off-target degradation of zinc-finger domains, a common liability for pomalidomide-based PROTACs. nih.gov This suggests that a C5-linked thalidomide moiety may offer a more favorable off-target profile, enhancing the therapeutic window of the resulting PROTAC.

Table 1: Preclinical Efficacy of Thalidomide in Xenograft Models

| Cancer Model | Key Findings | Reference |

| Human Neuroblastoma | Suppressed angiogenesis, induced endothelial cell apoptosis, significant reduction in microvessel density. | zeclinics.com |

| Human Cervical Cancer | Inhibited tumor growth by ~55%, reduced angiogenesis, induced apoptosis. | nih.gov |

Assessment of Anti-Angiogenic Effects in Developmental Models (e.g., Zebrafish, Chicken Embryo)

The anti-angiogenic properties of thalidomide are a cornerstone of its therapeutic rationale and have been extensively studied in developmental models like the zebrafish embryo. These models offer a rapid and visually accessible means to evaluate the impact of compounds on blood vessel formation.

Studies in zebrafish embryos have revealed that thalidomide induces defects in major blood vessels. nih.gov This anti-angiogenic action is mediated, at least in part, by the depletion of vascular endothelial growth factor (VEGF) receptors. nih.gov The transparency of the zebrafish embryo allows for direct observation and quantification of these vascular changes.

When conjugated with single-walled carbon nanotubes, thalidomide has been shown to effectively inhibit angiogenesis in transgenic zebrafish embryos, causing an absence and thinning of intersegmental blood vessels. nih.gov While these studies utilize the parent compound, they underscore the potential anti-angiogenic contribution of the thalidomide component within a PROTAC. The expectation is that a PROTAC incorporating Thalidomide-O-C5-NH2 hydrochloride would not only have the potential to degrade a pro-angiogenic target protein but may also exert intrinsic anti-angiogenic effects derived from the thalidomide moiety.

Table 2: Anti-Angiogenic Effects of Thalidomide in Developmental Models

| Model System | Observed Effects | Mechanism of Action | Reference |

| Zebrafish Embryo | Defects in major blood vessels | Depletion of VEGF receptors | nih.gov |

| Transgenic Zebrafish Embryo (with SWCNT conjugation) | Absence and thinning of intersegmental blood vessels | Inhibition of angiogenesis | nih.gov |

Evaluation of Anti-Inflammatory Effects in Animal Models of Inflammation

The anti-inflammatory properties of thalidomide are well-established and form the basis for its use in various inflammatory conditions. These effects are largely attributed to its ability to modulate cytokine production and immune cell function.

In the context of cutaneous lupus, thalidomide has been shown to exert anti-inflammatory effects by inhibiting the IRF4/NF-κB and AMPK1/mTOR pathways. nih.gov This leads to a reduction in pro-inflammatory cytokines and chemokines such as IL-1β, IL-8, and TNF-α. nih.gov Furthermore, thalidomide treatment in patients with cutaneous lupus erythematosus has been associated with a decrease in cytotoxic T-cells and a shift towards a Th2 immune response. nih.gov

Table 3: Anti-Inflammatory Effects of Thalidomide and its Analogs

| Condition/Model | Key Findings | Mechanism | Reference |

| Cutaneous Lupus | Reduction of pro-inflammatory cytokines (IL-1β, IL-8, TNF-α) | Inhibition of IRF4/NF-κB and AMPK1/mTOR pathways | nih.gov |

| In Vitro (Splenocytes/Macrophages) | Inhibition of TNF-α and NF-κB-p65 production by novel analogs | Cytokine modulation | researchgate.net |

Considerations for In Vitro-In Vivo Correlation in TPD Research

A significant challenge in the development of PROTACs, including those utilizing Thalidomide-O-C5-NH2 hydrochloride, is the translation of in vitro activity to in vivo efficacy. This in vitro-in vivo correlation (IVIVC) is often complex and influenced by multiple factors.

PROTACs are large molecules with physicochemical properties that can lead to poor solubility and cell permeability, impacting their pharmacokinetic profile. researchgate.net The "hook effect," where excessively high concentrations of a PROTAC can lead to reduced efficacy due to the formation of binary complexes instead of the productive ternary complex, is another critical consideration that can complicate dose-response relationships in vivo. researchgate.net

Furthermore, the biological environment in vivo is far more complex than in vitro cell cultures. Factors such as tissue distribution, metabolism of the PROTAC, and the expression levels of the target protein and the E3 ligase in different tissues can all influence in vivo activity. researchgate.net Establishing a quantitative relationship between the loss of the target protein and the biological function in vivo is crucial for building predictive pharmacokinetic/pharmacodynamic (PK/PD) models. researchgate.net These models are essential for translating preclinical findings to the clinical setting and for selecting appropriate dosing regimens.

Advanced Drug Discovery and Medicinal Chemistry Strategies

Rational Design of Next-Generation PROTACs Incorporating Thalidomide-O-C5-NH2 Hydrochloride

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic agents that utilize the body's own cellular machinery to target and degrade disease-causing proteins. acs.orgnih.gov These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. medchemexpress.comacs.org Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), are frequently used as E3 ligase ligands that bind to cereblon (CRBN). nih.govnih.gov Thalidomide-O-C5-NH2 hydrochloride is a key building block in the synthesis of these PROTACs, incorporating the thalidomide-based CRBN ligand and a 5-carbon linker. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

The rational design of next-generation PROTACs focuses on optimizing their potency, selectivity, and pharmacokinetic properties. marinbio.com Key to this is the strategic selection and modification of the three components of the PROTAC molecule. The choice of the POI ligand determines which protein will be targeted for degradation. The linker, in this case, a derivative of the C5 chain in Thalidomide-O-C5-NH2 hydrochloride, plays a crucial role in the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation. acs.orgnih.gov The length and composition of the linker can significantly impact the efficacy and selectivity of the PROTAC. marinbio.comresearchgate.net

Researchers are exploring various strategies to enhance PROTAC design. nih.gov These include modifying the linker to improve solubility and cell permeability, as well as developing novel E3 ligase ligands to expand the range of proteins that can be targeted. youtube.com The modular nature of PROTACs allows for the creation of extensive libraries with different combinations of POI ligands, linkers, and E3 ligase recruiters, facilitating the optimization process. portlandpress.com

Table 1: Examples of PROTAC Components and Design Considerations

| Component | Function | Design Considerations |

| Protein of Interest (POI) Ligand | Binds to the target protein for degradation. | High affinity and selectivity for the target protein. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Efficiently binds to the E3 ligase to initiate protein ubiquitination. |

| Linker | Connects the POI and E3 ligase ligands. | Optimal length and composition for stable ternary complex formation, solubility, and cell permeability. |

Strategies to Overcome Resistance to IMiD-Based Therapeutics in TPD

Resistance to IMiD-based therapies, including those utilizing PROTACs with thalidomide-derived E3 ligase ligands, is a significant clinical challenge. dntb.gov.uaashpublications.org Resistance can arise from various mechanisms, such as mutations in the CRBN gene, which prevent the PROTAC from binding to the E3 ligase, or alterations in the expression of CRBN or its substrates. nih.gov

Several strategies are being investigated to overcome this resistance. One approach is the development of next-generation CRBN E3 ligase modulators, also known as CELMoDs, which exhibit higher potency and may be effective even in cases of low CRBN expression. nih.gov For example, the newer-generation degrader CC-92480 has shown the ability to overcome resistance in T-cell lymphomas by potently degrading both IKZF1 and ZFP91, even with limited CRBN levels. ashpublications.orgresearchgate.net

Another strategy involves targeting alternative E3 ligases. Since resistance to a CRBN-based PROTAC can be specific to that E3 ligase, using a PROTAC that recruits a different E3 ligase, such as VHL, may be effective in resistant cells. nih.gov Furthermore, research is focused on identifying novel E3 ligases that are highly expressed in specific cancer types, which could lead to the development of more tumor-selective PROTACs and reduce the likelihood of resistance. biochempeg.com

Table 2: Mechanisms of Resistance to IMiD-Based PROTACs and Corresponding Counter-Strategies

| Mechanism of Resistance | Counter-Strategy | Example |

| CRBN mutations | Use of alternative E3 ligase ligands. | VHL-based PROTACs. nih.gov |

| Low CRBN expression | Development of more potent CRBN modulators (CELMoDs). | CC-92480. ashpublications.orgresearchgate.net |

| Altered expression of CRBN substrates | Targeting alternative E3 ligases. | Identifying and utilizing tumor-specific E3 ligases. biochempeg.com |

| Upregulation of alternative survival pathways | Combination therapies with other targeted agents. | Combining PROTACs with inhibitors of bypass signaling pathways. technologynetworks.com |

Development of Hybrid Molecules Leveraging Thalidomide-O-C5-NH2 Hydrochloride

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. nih.gov This approach can lead to drugs with enhanced efficacy, reduced side effects, and the ability to overcome drug resistance. nih.gov In the context of targeted protein degradation, hybrid molecules can be designed to perform multiple functions simultaneously.

One innovative application of this concept is the development of dual-targeting PROTACs. These molecules are designed to degrade two different protein targets at the same time. nih.gov For instance, a dual PROTAC has been successfully synthesized to degrade both the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP) in cancer cells. nih.gov Such molecules often use a central linker core to connect two different POI ligands and an E3 ligase ligand, which could be derived from Thalidomide-O-C5-NH2 hydrochloride. nih.gov

Another type of hybrid molecule is the antibody-PROTAC conjugate (Ab-PROTAC). nih.govacs.org This approach combines the tumor-targeting specificity of an antibody with the protein-degrading capability of a PROTAC. The antibody delivers the PROTAC specifically to tumor cells, where it can then be released to degrade its target protein. nih.govacs.org This strategy has the potential to significantly improve the therapeutic window of PROTACs by minimizing off-target effects in healthy tissues. nih.govnih.gov

High-Throughput Screening and Combinatorial Chemistry Approaches for PROTAC Optimization

The development of effective PROTACs requires the screening of large libraries of compounds to identify those with optimal activity. portlandpress.com High-throughput screening (HTS) methods are essential for this process, allowing for the rapid evaluation of thousands of potential PROTAC molecules. biorxiv.orgthermofisher.com These screens can measure various parameters, including target protein degradation, cell viability, and off-target effects. Mass spectrometry-based proteomics workflows are particularly valuable for confirming the specificity of protein degradation and identifying any unintended targets. thermofisher.comthermofisher.com

Combinatorial chemistry plays a crucial role in generating the diverse libraries of PROTACs needed for HTS. portlandpress.com By systematically varying the three components of the PROTAC—the POI ligand, the linker, and the E3 ligase ligand—researchers can create a vast number of unique molecules. This modular approach allows for the efficient exploration of the chemical space and the identification of structure-activity relationships that can guide further optimization. portlandpress.com Techniques like click chemistry and solid-phase synthesis have streamlined the production of these complex molecules. portlandpress.com

The integration of HTS and combinatorial chemistry has significantly accelerated the discovery and development of new PROTACs. This powerful combination enables the rapid identification of lead compounds with desirable properties, paving the way for the development of novel and effective protein-degrading therapies.

Table 3: Key Technologies in PROTAC Optimization

| Technology | Application in PROTAC Development |

| High-Throughput Screening (HTS) | Rapidly evaluates large libraries of PROTACs for desired biological activity. biorxiv.orgthermofisher.com |

| Combinatorial Chemistry | Generates diverse libraries of PROTACs by systematically varying their components. portlandpress.com |

| Mass Spectrometry-Based Proteomics | Quantifies proteome-wide changes to confirm target degradation and identify off-target effects. thermofisher.comthermofisher.com |

| Click Chemistry | A modular synthetic approach that facilitates the rapid assembly of PROTAC molecules. portlandpress.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.